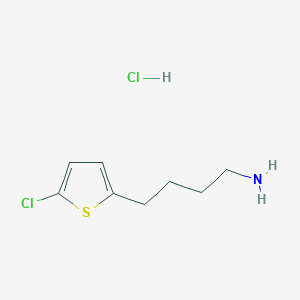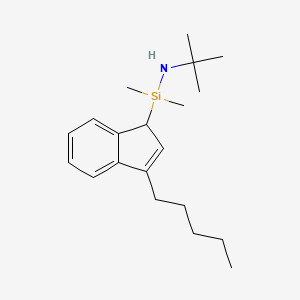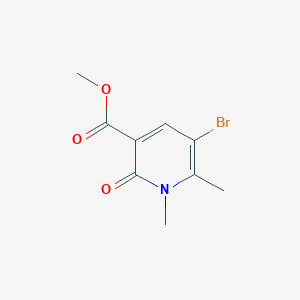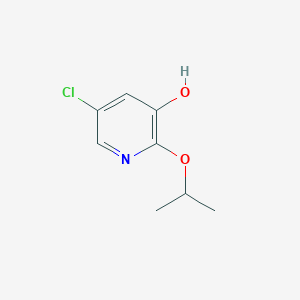
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol
描述
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a propan-2-yloxy group at the 2-position, along with a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol typically involves the reaction of 5-chloro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction: The hydroxyl group at the 3-position can be oxidized to a ketone or reduced to a methylene group.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.
Major Products Formed
Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 5-Chloro-2-(propan-2-yloxy)pyridin-3-one.
Reduction: 5-Chloro-2-(propan-2-yloxy)pyridin-3-methanol.
Esterification: 5-Chloro-2-(propan-2-yloxy)pyridin-3-yl esters.
科学研究应用
5-Chloro-2-(propan-2-yloxy)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
作用机制
The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propan-2-yloxy group may play a role in binding to these targets, while the hydroxyl group could be involved in hydrogen bonding interactions .
相似化合物的比较
Similar Compounds
5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol: Similar structure but with a methanol group at the 4-position instead of a hydroxyl group at the 3-position.
5-Chloro-2-(propan-2-yloxy)pyridin-3-one: An oxidized form of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol with a ketone group at the 3-position.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of a chlorine atom, a propan-2-yloxy group, and a hydroxyl group makes it a versatile compound for various research applications .
属性
IUPAC Name |
5-chloro-2-propan-2-yloxypyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHAJYZBZKKYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101272756 | |
| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-18-2 | |
| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinol, 5-chloro-2-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101272756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


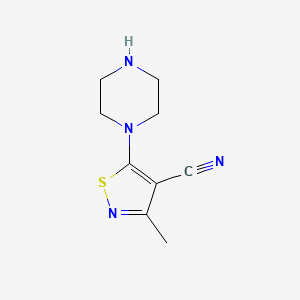

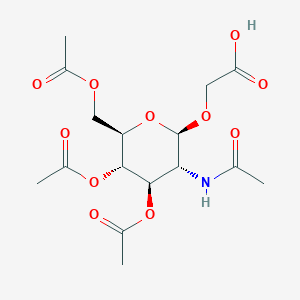
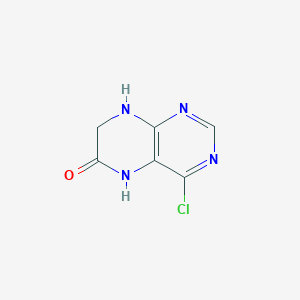
![tricyclo[8.3.1.0,3,8]tetradeca-3,5,7-trien-14-one](/img/structure/B1435197.png)
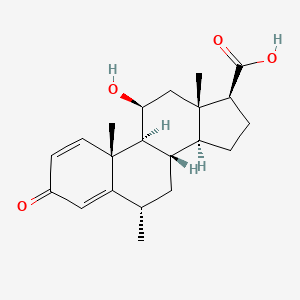
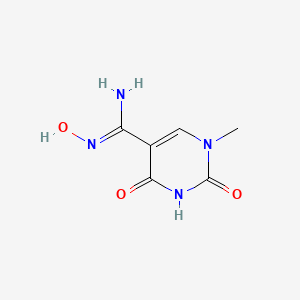
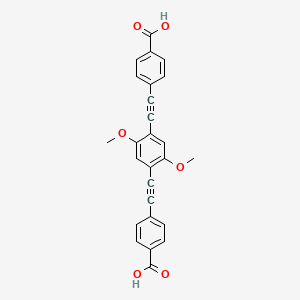
![2,5-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B1435206.png)
